2-Thiazolamine,4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-(9CI)
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Overview
Description
2-Thiazolamine,4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-(9CI) is a heterocyclic compound that contains both pyrrole and thiazole rings. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine,4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-(9CI) typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling of Pyrrole and Thiazole Rings: The final step involves coupling the pyrrole and thiazole rings through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
In an industrial setting, the production of 2-Thiazolamine,4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-(9CI) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Thiazolamine,4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
Oxidation: N-oxides of the pyrrole and thiazole rings.
Reduction: Dihydro derivatives of the compound.
Substitution: Halogenated or alkylated derivatives depending on the reagents used.
Scientific Research Applications
2-Thiazolamine,4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Thiazolamine,4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-(9CI) involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Thiazolamine,4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-(9CI): shares structural similarities with other heterocyclic compounds such as:
Uniqueness
2-Thiazolamine,4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-(9CI): is unique due to the presence of both pyrrole and thiazole rings in its structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(1,2,5-trimethylpyrrol-3-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-6-4-8(7(2)13(6)3)9-5-14-10(11)12-9/h4-5H,1-3H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEVYINJVDHXMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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